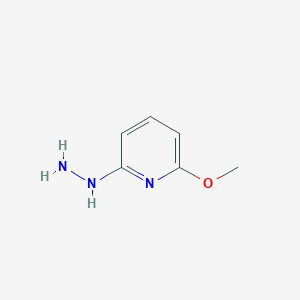

2-Hydrazino-6-methoxypyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(6-methoxypyridin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-10-6-4-2-3-5(8-6)9-7/h2-4H,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKHMSRXEDLDRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20579147 | |

| Record name | 2-Hydrazinyl-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74677-60-4 | |

| Record name | 2-Hydrazinyl-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Hydrazino-6-methoxypyridine CAS number

An In-Depth Technical Guide to 2-Hydrazino-6-methoxypyridine (CAS: 74677-60-4)

Introduction

This compound is a substituted pyridine derivative of significant interest to the chemical and pharmaceutical research communities. Its unique bifunctional nature, incorporating both a nucleophilic hydrazine group and a methoxy-substituted pyridine ring, renders it a valuable heterocyclic building block. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of its properties, synthesis, applications, and safe handling procedures, grounded in established scientific principles. The hydrazine moiety, in particular, is a versatile functional group known for its ability to form stable hydrazone linkages and participate in the synthesis of various heterocyclic systems, making this compound a key intermediate in the development of novel bioactive molecules.[1][2]

Physicochemical and Structural Properties

The structural characteristics of this compound dictate its chemical behavior and potential applications. The pyridine ring provides a stable aromatic core, while the methoxy group acts as an electron-donating group, influencing the ring's reactivity. The primary reactive site is the terminal nitrogen of the hydrazine group, which is strongly nucleophilic.

Table 1: Core Properties of this compound

| Property | Value | Source |

| CAS Number | 74677-60-4 | [3][4] |

| Molecular Formula | C₆H₉N₃O | [4] |

| Molecular Weight | 139.16 g/mol | [5] |

| IUPAC Name | (6-methoxypyridin-2-yl)hydrazine | N/A |

| Synonyms | 2-Hydrazinyl-6-methoxypyridine | N/A |

Synthesis: Nucleophilic Aromatic Substitution

The most common and efficient method for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) of a suitable precursor, typically 2-chloro-6-methoxypyridine, with hydrazine.

Causality of the Synthetic Strategy

The pyridine ring is electron-deficient, which facilitates nucleophilic attack, particularly at the C2 and C6 positions. The chlorine atom at the C2 position is a good leaving group. Hydrazine, specifically hydrazine hydrate, serves as a potent and readily available nitrogen nucleophile. The reaction is typically performed in a suitable solvent and heated to provide the necessary activation energy for the substitution to proceed at a practical rate. An excess of hydrazine hydrate is often used to ensure the complete consumption of the starting material and to drive the equilibrium towards the product.[6][7]

Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example based on analogous procedures for synthesizing hydrazinopyridines.[7][8] Researchers should adapt it based on laboratory conditions and scale.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloro-6-methoxypyridine (1.0 eq), n-butanol (5-10 volumes), and hydrazine hydrate (80% solution, 2.0-3.0 eq).

-

Reaction: Heat the mixture to reflux (approximately 100-120°C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Isolation: After completion, cool the reaction mixture to room temperature, then further cool in an ice bath. The product will often precipitate as a solid.

-

Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold water to remove excess hydrazine hydrate and other water-soluble impurities.

-

Drying: Dry the purified product under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.

Applications in Drug Discovery and Chemical Biology

The hydrazine functional group is a cornerstone in medicinal chemistry, serving as a versatile handle for creating diverse molecular scaffolds.[2][9] this compound is primarily used as an intermediate to synthesize more complex molecules, most notably through the formation of hydrazones.

Hydrazone Formation: A Gateway to Bioactivity

Hydrazines readily react with aldehydes and ketones to form hydrazones (compounds containing the R₁R₂C=NNR₃R₄ functional group). This reaction is robust, high-yielding, and proceeds under mild conditions. The resulting hydrazone linkage is a key structural motif in a wide array of compounds exhibiting significant biological activities, including anticancer, antimicrobial, and antitubercular properties.[10][11]

Caption: Formation of a hydrazone from this compound.

Role as a Chemical Probe

Substituted hydrazines are valuable tools in chemical biology. Their electron-rich nature allows them to act as probes for cofactor-dependent enzymes by reacting with electron-deficient moieties within enzyme active sites.[9] This reactivity enables their use in activity-based protein profiling (ABPP) to identify and study enzyme function and discover new drug targets.

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is critical to ensure laboratory safety. The following information is derived from analogous compounds and general safety data sheets.

Table 2: Hazard and Precautionary Information

| Category | Statement |

| Hazard Statements | H302: Harmful if swallowed.[12] H315: Causes skin irritation.[12] H319: Causes serious eye irritation.[12] H335: May cause respiratory irritation.[12] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5] P280: Wear protective gloves/protective clothing/eye protection/face protection.[12] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12] |

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[12]

-

Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use. Wear a lab coat or chemical-protective suit.[12]

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, use a NIOSH-approved respirator.[12]

Storage and Disposal

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[13]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

References

-

Molecularinfo. (n.d.). C6H9N3O | Cas number 74677-60-4 | this compound. Retrieved from [Link]

-

Angene Chemical. (2025, September 17). Safety Data Sheet: 5-Hydrazinyl-2-methoxypyridine. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 6-dimethylsulfamoyl-2-hydrazinopyridine. Retrieved from [Link]

-

Hao, H. G., et al. (2020, June 18). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. bioRxiv. Retrieved from [Link]

- Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.

-

ResearchGate. (2025, August 6). Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines. Retrieved from [Link]

-

MDPI. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from [Link]

- Google Patents. (n.d.). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.

-

ResearchGate. (2025, August 7). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. Retrieved from [Link]

-

ThaiScience. (2021, December 4). Synthesis, docking, and molecular dynamic study of hydrazones compounds to search potential inhibitor for breast cancer MCF-7. Retrieved from [Link]

-

PubMed. (2021). The Introduction of Hydrazone, Hydrazide, or Azepane Moieties to the Triterpenoid Core Enhances an Activity Against M. tuberculosis. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Hydrazone- and hydrazide-containing N-substituted glycines as peptoid surrogates for expedited library synthesis: application to the preparation of Tsg101-directed HIV-1 budding antagonists. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-6-methoxypyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-6-hydrazinopyridine. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. This compound | 74677-60-4 [chemicalbook.com]

- 4. molecularinfo.com [molecularinfo.com]

- 5. 160664-95-9 | 5-Hydrazinyl-2-methoxypyridine - AiFChem [aifchem.com]

- 6. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 7. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. biorxiv.org [biorxiv.org]

- 10. thaiscience.info [thaiscience.info]

- 11. The Introduction of Hydrazone, Hydrazide, or Azepane Moieties to the Triterpenoid Core Enhances an Activity Against M. tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. angenechemical.com [angenechemical.com]

- 13. fishersci.com [fishersci.com]

Introduction: A Versatile Heterocyclic Building Block

An In-Depth Technical Guide to 2-Hydrazino-6-methoxypyridine: Properties, Synthesis, and Applications in Medicinal Chemistry

This compound is a substituted pyridine derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique bifunctional nature, possessing both a nucleophilic hydrazine moiety and an electron-rich methoxypyridine core, makes it a highly valuable synthon for the construction of complex heterocyclic systems. The hydrazine group serves as a versatile handle for forming hydrazones or for constructing fused ring systems like triazolopyridines, while the methoxypyridine scaffold is a common feature in many biologically active molecules.[1][2]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this compound. The narrative emphasizes the causality behind its synthetic utility and provides practical, field-proven insights into its application as a molecular scaffold.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. It is crucial to note that while some data is experimentally derived, other values are predicted based on computational models.

Physical and Chemical Data

| Property | Value | Source |

| CAS Number | 74677-60-4 | [3] |

| Molecular Formula | C₆H₉N₃O | [4][5] |

| Molecular Weight | 139.16 g/mol | [5] |

| Boiling Point | 283.8 ± 50.0 °C (Predicted) | [3] |

| Density | 1.23 ± 0.1 g/cm³ (Predicted) | [3] |

| pKa | 9.31 ± 0.70 (Predicted) | [3] |

| Appearance | Inferred to be a solid or high-boiling liquid | N/A |

Spectroscopic Characterization (Predicted)

| Spectroscopy | Expected Signature |

| ¹H NMR | Pyridine Protons: Three distinct aromatic signals between δ 6.0-8.0 ppm. The protons at C3 and C5 will likely be doublets, while the proton at C4 will be a triplet (or doublet of doublets). Methoxy Protons: A sharp singlet around δ 3.8-4.0 ppm corresponding to the -OCH₃ group. Hydrazine Protons: Two broad, exchangeable signals for the -NH and -NH₂ protons, typically downfield. |

| ¹³C NMR | Pyridine Carbons: Signals for the six pyridine ring carbons, with C2 and C6 being the most deshielded due to attachment to heteroatoms (N, O). Methoxy Carbon: A signal around δ 55 ppm for the -OCH₃ carbon. |

| IR Spectroscopy | N-H Stretching: Broad bands in the 3200-3400 cm⁻¹ region from the hydrazine group. C=N, C=C Stretching: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region. C-O Stretching: A strong band around 1250 cm⁻¹ for the aryl ether linkage. |

| Mass Spectrometry | Molecular Ion (M⁺): A prominent peak at m/z = 139.16. Key Fragmentation: Loss of the methoxy group (-OCH₃) or hydrazine moiety (-NHNH₂). The fragmentation pattern of 2-hydrazinopyridine shows a molecular ion at m/z 109, suggesting a stable pyridine core.[6] |

Synthesis: A Nucleophilic Aromatic Substitution Approach

The most direct and efficient synthesis of this compound involves the nucleophilic aromatic substitution (SₙAr) of a suitable 2-halopyridine precursor with hydrazine.[1] The common starting material is 2-chloro-6-methoxypyridine, which is commercially available.[8]

The reaction mechanism hinges on the activation of the pyridine ring towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogen. The chlorine atom at the 2-position is an excellent leaving group, which is readily displaced by the potent nucleophile, hydrazine hydrate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 74677-60-4 [chemicalbook.com]

- 4. molecularinfo.com [molecularinfo.com]

- 5. 160664-95-9 | 5-Hydrazinyl-2-methoxypyridine - AiFChem [aifchem.com]

- 6. 2-Hydrazinopyridine(4930-98-7) 1H NMR spectrum [chemicalbook.com]

- 7. 2-Methoxypyridine(1628-89-3) 1H NMR spectrum [chemicalbook.com]

- 8. 2-Chloro-6-methoxypyridine 98 17228-64-7 [sigmaaldrich.com]

An In-Depth Technical Guide to 2-Hydrazino-6-methoxypyridine: Molecular Structure, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-Hydrazino-6-methoxypyridine, a heterocyclic building block with significant potential in medicinal chemistry and drug development. We will delve into its molecular structure, spectroscopic characterization, synthetic methodologies, and its role as a versatile precursor for novel pharmaceutical agents.

Molecular Structure and Physicochemical Properties

This compound (CAS RN: 74677-60-4) is a disubstituted pyridine derivative featuring a hydrazino group at the 2-position and a methoxy group at the 6-position.[1][2] This unique arrangement of functional groups imparts a distinct electronic and steric profile, making it a valuable synthon for the construction of more complex molecular architectures.

The presence of the electron-donating methoxy group and the nucleophilic hydrazino group on the pyridine ring influences its reactivity and potential for engaging in a variety of chemical transformations. The hydrazino moiety, in particular, serves as a key functional handle for the introduction of diverse pharmacophores.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃O | [2] |

| Molecular Weight | 139.16 g/mol | [2] |

| CAS Number | 74677-60-4 | [1] |

| Canonical SMILES | COc1cccc(n1)NN | [2] |

| Synonyms | (6-Methoxypyridin-2-yl)hydrazine, 6-Methoxy-2-hydrazinopyridine | [2] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the nucleophilic aromatic substitution of a suitable precursor, typically 2-chloro-6-methoxypyridine, with hydrazine hydrate.[3][4] This reaction proceeds via the displacement of the chloro group by the highly nucleophilic hydrazine.

General Synthetic Protocol

The following protocol is a representative example of the synthesis of 2-hydrazinopyridine derivatives and can be adapted for the preparation of this compound.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-6-methoxypyridine (1 equivalent) in a suitable solvent such as ethanol or butan-1-ol.[3]

-

Addition of Reagent: To the stirred solution, add an excess of hydrazine hydrate (typically 5-10 equivalents).[3]

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 100 °C) and maintain for a period of 24-48 hours.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the pyridine ring, the methoxy group protons, and the protons of the hydrazino moiety. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the electronic effects of the two substituents.

Table 2: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H (Pyridine Ring) | 6.5 - 8.0 | m |

| -OCH₃ | ~3.8 | s |

| -NH-NH₂ | Broad signals | br s |

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule. Key vibrational bands are expected for the N-H stretching of the hydrazino group, C-N stretching, C-O stretching of the methoxy group, and the characteristic aromatic C-H and C=C stretching vibrations of the pyridine ring.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch (Hydrazine) | 3200 - 3400 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 2960 |

| C=N, C=C Stretch (Pyridine Ring) | 1400 - 1600 |

| C-O Stretch (Methoxy) | 1000 - 1300 |

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 139, corresponding to its molecular weight.[2]

Reactivity and Applications in Drug Discovery

The hydrazino group in this compound is a versatile functional group that can undergo a variety of chemical transformations, making it a valuable building block in the synthesis of diverse heterocyclic compounds with potential biological activity.[8]

Formation of Hydrazones

The primary amine of the hydrazino group readily condenses with aldehydes and ketones to form stable hydrazones. This reaction is widely employed in medicinal chemistry to link the 2-hydrazinopyridine scaffold to various pharmacophores.

Synthesis of Fused Heterocycles

The hydrazino moiety can participate in cyclization reactions to form fused heterocyclic systems, such as pyrazolopyridines and triazolopyridines. These ring systems are prevalent in many biologically active molecules.

Caption: Key reactivity pathways of this compound.

Safety and Handling

Incompatible Materials: Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[9]

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its unique molecular structure and the reactivity of its hydrazino group provide a powerful platform for the synthesis of a wide range of novel heterocyclic compounds with potential therapeutic applications. Further exploration of the chemistry and biological activities of derivatives of this compound is warranted and holds promise for the discovery of new drug candidates.

References

-

ResearchGate. (n.d.). Infrared spectra data (cm ) of the hydrazones and their mixed metal (II) complexes. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. (n.d.). 2-Hydrazinopyridine: A Catalyst for Material Science Advancements. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Hydrazinyl-6-methoxypyridine. PubChem Compound Database. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2021, March 10). Palladium Complexes Based on 2-Hydrazinopyridine Ligand: Synthesis, Spectroscopic Studies, DFT Calculations, and Cytotoxicity. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Hydrazinopyridine. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Hydrazinopyridine. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (n.d.). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.

-

National Center for Biotechnology Information. (n.d.). 2-Methoxypyridine. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.

-

National Center for Biotechnology Information. (n.d.). 2-Hydrazino-1-methylpyridine. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of hydrazones I and complexes II–V. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011, December 27). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Hydrazinylpyrimidine. PubChem Compound Database. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyrazine, methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

Automated Topology Builder. (n.d.). 2-Methoxypyridine | C6H8NO | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

Chemical Methodologies. (n.d.). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Retrieved from [Link]

Sources

- 1. This compound | 74677-60-4 [chemicalbook.com]

- 2. 2-Hydrazinyl-6-methoxypyridine | C6H9N3O | CID 15888257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Hydrazinopyridine(4930-98-7) 1H NMR [m.chemicalbook.com]

- 6. 2-Hydrazinopyridine [webbook.nist.gov]

- 7. 2-Hydrazinopyridine(4930-98-7) IR Spectrum [chemicalbook.com]

- 8. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. 2-Hydrazinopyridine | C5H7N3 | CID 78645 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Hydrazino-6-methoxypyridine

Introduction

2-Hydrazino-6-methoxypyridine is a pivotal heterocyclic building block in the landscape of pharmaceutical and agrochemical research. Its unique bifunctional nature, possessing both a nucleophilic hydrazine moiety and a substituted pyridine core, makes it an invaluable precursor for the synthesis of a diverse array of more complex molecules, particularly those containing pyrazole and triazole rings. This guide provides a comprehensive exploration of the predominant synthesis pathway for this compound, grounded in established chemical principles and detailed experimental protocols. We will delve into the mechanistic underpinnings of the reaction, offer a validated step-by-step procedure, and discuss critical process parameters for researchers, chemists, and drug development professionals.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The primary and most industrially relevant method for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the inherent electrophilicity of the pyridine ring, which is enhanced by the presence of a good leaving group at an activated position.

Mechanism of Action: The Addition-Elimination Pathway

The synthesis proceeds via a well-established addition-elimination mechanism. Pyridine and its derivatives are electron-deficient aromatic systems, making them susceptible to attack by strong nucleophiles.[1] This effect is most pronounced at the C-2 (ortho) and C-4 (para) positions relative to the ring nitrogen, as the electronegative nitrogen can stabilize the negative charge of the intermediate through resonance.[2]

The reaction is initiated by the nucleophilic attack of hydrazine on the C-2 carbon of 2-chloro-6-methoxypyridine. This step, typically the rate-determining step, disrupts the aromaticity of the pyridine ring and forms a high-energy anionic intermediate known as a Meisenheimer complex.[2][3] This intermediate is stabilized by resonance, with one of the key resonance forms placing the negative charge on the electronegative ring nitrogen.[2] In the final step, aromaticity is restored through the expulsion of the chloride leaving group, yielding the this compound product.

The overall transformation can be visualized as follows:

Caption: SNAr Synthesis Pathway for this compound.

Key Reagents and Rationale

-

Substrate: 2-Chloro-6-methoxypyridine is the most common starting material. While other halogens (F, Br) can be used, chloropyridines often represent a balance of commercial availability and sufficient reactivity.[4] Fluoropyridines are generally more reactive towards SNAr than chloropyridines, but are often more expensive.[4]

-

Nucleophile: Hydrazine hydrate (H₂NNH₂·H₂O) serves as the source of the hydrazine nucleophile. It is typically used in large excess. This high concentration not only drives the reaction equilibrium towards the product according to Le Châtelier's principle but also often allows the hydrazine hydrate to function as the reaction solvent, eliminating the need for additional organic solvents.[5]

-

Solvent: While the reaction can be run neat in excess hydrazine hydrate, other high-boiling polar solvents such as n-butanol or various amides can also be employed, particularly in industrial settings, to facilitate heat transfer and maintain a homogeneous reaction mixture.[6][7]

Detailed Experimental Protocol

The following protocol is adapted from a procedure reported in the literature, which itself is derived from a patented synthesis route.[5]

Reaction Parameters Summary

| Parameter | Value | Rationale |

| Starting Material | 2-Chloro-6-methoxypyridine | Commercially available with a good leaving group at the activated 2-position. |

| Nucleophile | Hydrazine Hydrate | Acts as both the nucleophile and solvent; used in large excess to drive the reaction. |

| Molar Ratio | ~1 : 5 (Substrate : Hydrazine) | A significant excess of hydrazine ensures complete conversion of the starting material.[5] |

| Temperature | Reflux | Provides the necessary activation energy for the SNAr reaction. |

| Reaction Time | 18 hours | Ensures the reaction proceeds to completion.[5] |

| Reported Yield | 25% | This specific reported yield may vary based on scale and purification efficiency.[5] |

Step-by-Step Synthesis & Work-up

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. prepchem.com [prepchem.com]

- 7. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Starting Materials for 2-Hydrazino-6-methoxypyridine Synthesis

Introduction: The Strategic Importance of 2-Hydrazino-6-methoxypyridine

In the landscape of modern drug discovery and medicinal chemistry, this compound stands out as a pivotal heterocyclic building block. Its unique bifunctional nature, possessing both a nucleophilic hydrazine moiety and an electron-donating methoxy group on a pyridine scaffold, makes it an exceptionally versatile precursor for the synthesis of a wide array of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Hydrazides and their derivatives are a cornerstone in medicinal chemistry, known to be precursors for a multitude of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.[1][2][3] This guide provides an in-depth analysis of the primary starting materials and synthetic strategies employed for the preparation of this compound, focusing on the underlying chemical principles and practical considerations for researchers and development professionals.

Core Synthetic Doctrine: Nucleophilic Aromatic Substitution (SNAr)

The principal and most industrially viable route to this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction.[4][5] Unlike typical nucleophilic substitutions, the SNAr mechanism on an aromatic ring is a two-step addition-elimination process. The pyridine ring, being an electron-deficient heterocycle, is intrinsically activated towards nucleophilic attack, particularly at the positions ortho (C2) and para (C4) to the ring nitrogen.[5]

The reaction is initiated by the attack of a potent nucleophile, in this case, hydrazine (typically as hydrazine hydrate), on the electron-deficient carbon atom bearing a suitable leaving group. This attack temporarily disrupts the ring's aromaticity, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent expulsion of the leaving group (typically a halide ion) restores the aromaticity of the pyridine ring, yielding the final substituted product. The choice of the leaving group on the starting material is therefore a critical parameter influencing reaction efficiency and conditions.

Caption: General Mechanism for SNAr Synthesis of this compound.

Analysis of Primary Starting Materials: The 2-Halo-6-methoxypyridines

The selection of the starting material is a strategic decision balancing reactivity, cost, availability, and safety. The most common precursors are 2-halo-6-methoxypyridines, where the halogen serves as the leaving group.

2-Chloro-6-methoxypyridine

This is arguably the most frequently utilized and commercially accessible starting material for the synthesis of this compound.[6] Its widespread use is due to a favorable balance of reactivity and cost. While chlorine is a less effective leaving group than bromine or fluorine in SNAr reactions, this can be readily compensated for by adjusting reaction conditions, typically by using higher temperatures and an excess of the nucleophile.[7][8]

The reaction of 2-chloro-6-methoxypyridine with hydrazine hydrate is generally performed under reflux conditions, often using an excess of hydrazine hydrate which can also serve as the solvent.[6][9] The excess hydrazine not only drives the reaction equilibrium towards the product but also acts as a base to neutralize the hydrogen chloride (HCl) generated during the reaction.

2-Bromo-6-methoxypyridine

2-Bromo-6-methoxypyridine is another excellent and highly effective starting material. Bromine is a better leaving group than chlorine, which means that the substitution reaction can often proceed under milder conditions or with shorter reaction times compared to its chloro-analogue. This enhanced reactivity stems from the weaker C-Br bond compared to the C-Cl bond and the greater polarizability of bromine. However, brominated reagents are typically more expensive than their chlorinated counterparts, which is a key consideration for large-scale industrial production.

2-Fluoro-6-methoxypyridine

From a purely mechanistic standpoint, fluorine is the ideal leaving group for SNAr reactions. The high electronegativity of the fluorine atom strongly polarizes the C-F bond, making the carbon atom exceptionally electrophilic and susceptible to nucleophilic attack. Consequently, reactions with 2-fluoropyridines are significantly faster and can often be conducted at lower temperatures.[7] The reaction of 2-fluoropyridine with sodium ethoxide, for example, is reported to be 320 times faster than that of 2-chloropyridine.[7] The primary drawback of using 2-fluoro-6-methoxypyridine is the significantly higher cost and more limited commercial availability of the starting material itself.

Comparative Summary of Halogenated Starting Materials

| Starting Material | Relative Reactivity (SNAr) | Typical Conditions | Commercial Availability & Cost | Key Considerations |

| 2-Chloro-6-methoxypyridine | Good | Reflux, excess hydrazine hydrate[6] | High availability, lowest cost | Most common industrial choice; requires forcing conditions. |

| 2-Bromo-6-methoxypyridine | Excellent | Milder than chloro-analog | Readily available, moderate cost | Faster reaction rates; higher precursor cost. |

| 2-Fluoro-6-methoxypyridine | Exceptional | Can often run at lower temperatures[7] | Limited availability, highest cost | Ideal for sensitive substrates or when mild conditions are essential. |

Precursor Synthesis: Accessing the Starting Materials

A comprehensive understanding of the topic requires a brief examination of how the 2-halo-6-methoxypyridine precursors are themselves synthesized. They are typically prepared from readily available dihalopyridines.

The general strategy involves a selective mono-substitution of a 2,6-dihalopyridine (e.g., 2,6-dichloropyridine or 2,6-dibromopyridine) with a methoxide source, such as sodium methoxide.[10] This is another SNAr reaction where the methoxide ion acts as the nucleophile. Controlling the stoichiometry is key to maximizing the yield of the desired mono-substituted product over the di-substituted by-product (2,6-dimethoxypyridine).

Caption: Synthesis of 2-Halo-6-methoxypyridine Precursors.

Field-Proven Experimental Protocol

To ensure this guide is not merely theoretical, the following section provides a robust, self-validating protocol for the synthesis of this compound, adapted from established literature.[6]

Objective: To synthesize this compound from 2-Chloro-6-methoxypyridine.

Materials:

-

2-Chloro-6-methoxypyridine (e.g., 90 g, 0.626 mol)

-

Hydrazine hydrate (80% or higher, e.g., 313.4 g)

-

Diethyl ether

-

Potassium hydroxide (KOH), 20% aqueous solution

-

Anhydrous potassium hydroxide pellets (for drying)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-Chloro-6-methoxypyridine (90 g) and hydrazine hydrate (313.4 g).[6]

-

Reflux: Heat the stirred mixture to reflux. Maintain reflux for approximately 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6][9]

-

Initial Work-up & Phase Separation: After cooling the reaction mixture to room temperature, two layers will likely form. Carefully separate the lower oil layer from the upper aqueous layer.[6]

-

Aqueous Layer Extraction: Extract the upper aqueous layer three times with diethyl ether (total volume of ~450 ml). This step is crucial to recover any product dissolved in the aqueous phase.[6]

-

Hydrazine Removal: Combine the initially separated oil layer with the residue left after ether extraction. Distill this mixture under reduced pressure to remove the excess hydrazine hydrate.[6]

-

Basification and Final Extraction: Dissolve the distillation residue in 150 ml of a 20% aqueous potassium hydroxide solution. This step ensures the product is in its free base form. Extract this basic solution twice with diethyl ether (total volume ~300 ml).[6]

-

Drying and Isolation: Combine all diethyl ether extracts. Dry the combined organic solution over anhydrous potassium hydroxide pellets. Filter to remove the drying agent.[6]

-

Purification: Remove the diethyl ether by rotary evaporation. The crude product can then be purified by vacuum distillation (e.g., boiling point 144-150°C at 19-20 mmHg), which should yield the final product as an oil that crystallizes upon cooling.[6]

Conclusion

The synthesis of this compound is predominantly achieved via a nucleophilic aromatic substitution pathway. The choice of the primary starting material, a 2-halo-6-methoxypyridine, is a critical decision that directly impacts reaction kinetics, process conditions, and overall cost. 2-Chloro-6-methoxypyridine represents the industry standard, offering a cost-effective route that is well-established, despite requiring relatively harsh reaction conditions. For applications demanding milder conditions or faster throughput, 2-bromo-6-methoxypyridine serves as a superior, albeit more costly, alternative. While 2-fluoro-6-methoxypyridine offers the highest reactivity, its use is often limited by economic factors. A thorough understanding of these starting materials and the underlying SNAr mechanism empowers researchers and drug development professionals to make informed, strategic decisions in the synthesis of this vital pharmaceutical intermediate.

References

- CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google P

-

Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors - University of Miami. (URL: [Link])

-

Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - MDPI. (URL: [Link])

- CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google P

-

Synthesis of (1) 6-Methoxy-2-hydrazinopyridine - PrepChem.com. (URL: [Link])

-

Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC - NIH. (URL: [Link])

-

Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. - ChemRxiv. (URL: [Link])

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC - NIH. (URL: [Link])

-

Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. (URL: [Link])

-

Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines | Request PDF - ResearchGate. (URL: [Link])

-

Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. - Organic Syntheses. (URL: [Link])

-

nucleophilic aromatic substitutions - YouTube. (URL: [Link])

-

37.03 Nucleophilic Aromatic Substitution of Heteroarenes - YouTube. (URL: [Link])

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - MDPI. (URL: [Link])

- CN103483247B - Preparation method of 2-bromo-3-methoxypyridine - Google P

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PubMed. (URL: [Link])

-

Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands - Digital Commons@Georgia Southern. (URL: [Link])

-

Amination of 2-halopyridines. [a] | Download Table - ResearchGate. (URL: [Link])

-

The reactions of methylhydrazine with various 2-substituted 4, 6-dimethoxy - 5 - nitropyrimidines. (URL: [Link])

-

The Preparation of Hydrazidines and as-Triazines Related to Substituted 2-Cyanopyridines - ACS Publications. (URL: [Link])

-

19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction - Chem LibreTexts. (URL: [Link])

-

Hydrazides in the reaction with hydroxypyrrolines: less nucleophilicity – more diversity - NIH. (URL: [Link])

-

Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC - PubMed Central. (URL: [Link])

-

Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - PMC - NIH. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. prepchem.com [prepchem.com]

- 7. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]

- 10. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of 2-Hydrazino-6-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols and handling procedures for 2-Hydrazino-6-methoxypyridine. As a compound frequently utilized in pharmaceutical research and development, a thorough understanding of its properties and associated hazards is paramount to ensure a safe laboratory environment. This document synthesizes critical information from safety data sheets and established laboratory safety standards to offer a comprehensive resource for all personnel handling this substance.

Section 1: Compound Identification and Hazard Classification

This compound is a chemical intermediate with the molecular formula C6H9N3O.[1] While specific toxicological properties for this exact compound are not extensively documented, the presence of the hydrazine functional group necessitates a cautious approach, treating it with the same respect as other potentially hazardous hydrazine derivatives.[2][3]

Based on available safety data for structurally similar compounds, this compound should be considered hazardous.[4] The Globally Harmonized System (GHS) classifications for analogous compounds provide a crucial framework for understanding the potential risks.

Table 1: GHS Hazard Classification (Based on Analogous Compounds) [4]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

Hazard Pictograms:

-

Exclamation Mark: For acute toxicity (harmful), skin and eye irritation, and respiratory tract irritation.

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

The primary objective when handling this compound is to minimize all potential routes of exposure: inhalation, skin contact, eye contact, and ingestion.[2][5][6] This is achieved through a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls

-

Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning chemical fume hood.[2][7] This is the most critical engineering control to prevent inhalation of dust or vapors.

-

Ventilation: Ensure adequate general laboratory ventilation to maintain low background concentrations of any potential airborne contaminants.[4][8]

-

Safety Shower and Eyewash Station: A readily accessible and fully functional safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[8][9]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is essential for the safe handling of this compound.[4][10]

-

Eye and Face Protection: Chemical safety goggles with side shields are the minimum requirement.[9][11] For operations with a higher risk of splashing, a face shield worn over safety goggles is strongly recommended.[7][12]

-

Skin and Body Protection: An impervious, flame-resistant lab coat should be worn at all times.[3][9] Ensure that the lab coat is fully buttoned and fits properly.

-

Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.[7][13] It is crucial to inspect gloves for any signs of degradation or perforation before each use. Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing.[13]

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator may be necessary.[11][13] The type of respirator should be selected based on a formal risk assessment.

Caption: PPE Donning and Doffing Workflow

Section 3: Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is crucial to prevent accidental exposure and maintain the stability of this compound.

Handling

-

Avoid Dust Formation: This compound is likely a solid, and care must be taken to avoid generating dust during handling.[4][5]

-

Use in a Well-Ventilated Area: As previously stated, all work must be performed in a chemical fume hood.[5][7]

-

Grounding and Bonding: For larger quantities, take precautionary measures against static discharge.[14]

-

Hygiene Practices: Wash hands thoroughly after handling and before eating, drinking, or smoking.[4][9] Contaminated clothing should be removed immediately and washed before reuse.[15][16]

Storage

-

Container: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.[5][10][11]

-

Incompatible Materials: Store away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[5] Contact with these substances could lead to vigorous or explosive reactions.[17][18]

-

Storage Temperature: Some sources recommend storing at -10°C.[4] Always consult the supplier's specific storage recommendations.

Section 4: Emergency Procedures

In the event of an emergency, a swift and informed response is critical to mitigate harm.

First-Aid Measures

Immediate medical attention is required for all routes of exposure.[10][15]

-

Inhalation: If inhaled, immediately remove the person to fresh air and keep them in a position comfortable for breathing.[5][15] If breathing is difficult or has stopped, provide artificial respiration.[2][5] Seek immediate medical attention.[15][16]

-

Skin Contact: Immediately remove all contaminated clothing.[15][16] Wash the affected area with plenty of soap and water for at least 15 minutes.[4][5] Seek immediate medical attention.[15]

-

Eye Contact: Immediately rinse the eyes cautiously with plenty of water for several minutes, holding the eyelids open.[5][15] Remove contact lenses if present and easy to do.[5][15] Continue rinsing and seek immediate medical attention.[15][16]

-

Ingestion: Do NOT induce vomiting.[5][15] Rinse the mouth with water.[9][15] Seek immediate medical attention.[5][15]

Spill Response

-

Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[4][5] Clean the spill area thoroughly.

-

Large Spills: For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.[2] Do not attempt to clean up a large spill without appropriate training and equipment.

Caption: Emergency Response Decision Tree

Section 5: Disposal Considerations

Chemical waste, including unused this compound and contaminated materials, must be disposed of as hazardous waste.[5]

-

Waste Collection: Collect waste in a clearly labeled, sealed container.

-

Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.[6] Contact your institution's EHS department for specific disposal procedures.

Section 6: Toxicological Information

While comprehensive toxicological data for this compound is limited, the hydrazine moiety is a known concern. Hydrazines as a class of compounds have been shown to be toxic and are considered potential carcinogens.[3][16] Therefore, it is prudent to handle this compound as a substance with potential for significant toxicity.

-

Acute Effects: As indicated by the GHS classifications, acute exposure can cause irritation to the skin, eyes, and respiratory system, and may be harmful if swallowed.[4]

-

Chronic Effects: The long-term health effects of exposure to this compound have not been fully investigated.[5] However, due to the presence of the hydrazine group, chronic exposure should be strictly avoided.

Section 7: Experimental Protocol for Safe Weighing and Solution Preparation

This protocol outlines the essential steps for safely handling solid this compound and preparing a stock solution.

-

Preparation:

-

Ensure the chemical fume hood is on and operating correctly.

-

Gather all necessary equipment: analytical balance, weigh paper or boat, spatula, appropriate glassware, and solvent.

-

Don all required PPE as outlined in Section 2.2.

-

-

Weighing:

-

Place the analytical balance inside the chemical fume hood.

-

Carefully open the container of this compound.

-

Using a clean spatula, carefully transfer the desired amount of the solid onto the weigh paper or boat. Avoid generating dust.

-

Securely close the primary container.

-

-

Solution Preparation:

-

Transfer the weighed solid into the appropriate volumetric flask or beaker.

-

Carefully add the desired solvent to the vessel, rinsing the weigh paper or boat to ensure a complete transfer.

-

Gently swirl or stir the mixture until the solid is fully dissolved.

-

If necessary, dilute to the final volume with the solvent.

-

-

Cleanup:

-

Dispose of the used weigh paper, gloves, and any other contaminated disposable materials in the designated hazardous waste container.

-

Wipe down the work surface inside the fume hood with an appropriate cleaning agent.

-

Follow the doffing procedure for PPE as illustrated in the workflow diagram.

-

Wash hands thoroughly with soap and water.

-

References

-

University of California, Santa Barbara. Laboratory Safety Standard Operating Procedure (SOP) - Hydrazine. [Link]

-

University of New Mexico. Hydrazine Standard Operating Procedure Template. [Link]

-

Angene Chemical. 5-Hydrazinyl-2-methoxypyridine Safety Data Sheet. [Link]

-

DTIC. Safety and Handling of Hydrazine. [Link]

-

Genesee Polymers Corporation. GP-6 Safety Data Sheet. [Link]

-

University of Notre Dame. Hydrazine - Risk Management and Safety. [Link]

-

PubChem - NIH. 2-Hydrazinyl-6-methoxypyridine. [Link]

-

Angene Chemical. 5-Hydrazinyl-2-methylpyridine Safety Data Sheet. [Link]

-

University of Nevada, Reno. Partial List of Chemical Incompatibilities. [Link]

-

NCBI. Toxicological Profile for Hydrazines. [Link]

-

University of California, Santa Barbara. Hydrazine Standard Operating Procedure. [Link]

-

Dartmouth College. Personal Protective Equipment in Chemistry. [Link]

-

Scribd. Chemical Incompatibility. [Link]

-

PubMed. Incompatibilities of chemicals. [Link]

-

ATSDR. Toxicological Profile for Hydrazines. [Link]

Sources

- 1. 2-Hydrazinyl-6-methoxypyridine | C6H9N3O | CID 15888257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. artscimedia.case.edu [artscimedia.case.edu]

- 3. ehs.ucsb.edu [ehs.ucsb.edu]

- 4. angenechemical.com [angenechemical.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. ehs.unm.edu [ehs.unm.edu]

- 8. gpcsilicones.com [gpcsilicones.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. fishersci.com [fishersci.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]

- 13. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 14. fishersci.com [fishersci.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. apps.dtic.mil [apps.dtic.mil]

- 18. scribd.com [scribd.com]

The Emergence of a Key Scaffold: A Technical Guide to 2-Hydrazino-6-methoxypyridine

Abstract

This technical guide provides a comprehensive overview of 2-Hydrazino-6-methoxypyridine, a heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. While a singular "discovery" event for this compound is not prominently documented, its emergence is intrinsically linked to the broader exploration of hydrazinopyridines as versatile intermediates in medicinal chemistry. This guide will delve into the core principles of its synthesis, its key physicochemical properties, and its pivotal role as a precursor to bioactive molecules, particularly in the realm of kinase inhibitors. The content is structured to provide not just procedural details, but also the underlying scientific rationale, empowering researchers to effectively utilize this valuable scaffold in their synthetic endeavors.

Introduction: The Strategic Importance of the Hydrazinopyridine Moiety

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, present in numerous top-selling drugs.[1] Functionalization of the pyridine ring with a hydrazine group (-NHNH2) dramatically expands its synthetic utility, transforming it into a potent nucleophile and a precursor for a variety of heterocyclic systems.[2] The hydrazino group serves as a versatile handle for constructing fused ring systems, most notably pyrazoles, triazoles, and pyridazines, which are themselves prevalent in biologically active compounds.[3]

The introduction of a methoxy group (-OCH3) at the 6-position of the 2-hydrazinopyridine scaffold further modulates its electronic and steric properties. The methoxy group can influence the reactivity of the pyridine ring and the hydrazine moiety, and can also play a direct role in molecular recognition by engaging in hydrogen bonding or other interactions with biological targets.[4] This strategic combination of a reactive hydrazine group and a modulating methoxy substituent makes this compound a highly valuable and sought-after intermediate in the design and synthesis of novel therapeutic agents.

Synthesis of this compound: A Robust and Efficient Protocol

The most common and industrially viable method for the synthesis of this compound is through the nucleophilic aromatic substitution of a suitable 2-halopyridine precursor with hydrazine hydrate.[2][5] The starting material of choice is typically 2-chloro-6-methoxypyridine due to its commercial availability and reactivity.

Reaction Mechanism and Rationale

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the pyridine ring nitrogen atom activates the 2-position towards nucleophilic attack. The hydrazine, with its lone pair of electrons on the terminal nitrogen, acts as the nucleophile, attacking the carbon atom bearing the chlorine atom. This is followed by the departure of the chloride leaving group, yielding the desired this compound.

The choice of reaction conditions is critical for achieving high yield and purity.

-

Solvent: A high-boiling point, polar aprotic solvent such as N,N-dimethylformamide (DMF) or an alcohol amine like N,N-dimethylpropanolamine is often employed to facilitate the dissolution of the reactants and to allow the reaction to be carried out at an elevated temperature.[5][6] Alcohols such as ethanol or n-butanol can also be used.[7]

-

Temperature: The reaction is typically carried out at reflux temperature to ensure a sufficient reaction rate.[5] The optimal temperature range is generally between 100-150 °C.[5]

-

Inert Atmosphere: The use of an inert atmosphere, such as nitrogen or argon, is recommended to prevent the oxidation of hydrazine and to avoid side reactions.[5]

-

Excess Hydrazine Hydrate: A molar excess of hydrazine hydrate is often used to drive the reaction to completion and to minimize the formation of undesired side products.[6]

Experimental Protocol

The following is a representative, step-by-step protocol for the synthesis of this compound:

-

Reaction Setup: A round-bottom flask is charged with 2-chloro-6-methoxypyridine and a suitable solvent (e.g., n-butanol).

-

Addition of Hydrazine Hydrate: Hydrazine hydrate (80% solution in water) is added to the mixture.

-

Inerting the System: The reaction vessel is purged with an inert gas (e.g., nitrogen) for a few minutes.

-

Heating: The reaction mixture is heated to reflux (approximately 100-130°C) with constant stirring.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, which may induce crystallization of the product. The product can be isolated by filtration, followed by washing with water to remove excess hydrazine hydrate and other water-soluble impurities.

-

Drying: The isolated solid is then dried under vacuum to yield this compound.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value | Source |

| CAS Number | 74677-60-4 | [4] |

| Molecular Formula | C6H9N3O | |

| Molecular Weight | 139.16 g/mol | |

| Appearance | Off-white to light yellow solid | |

| Melting Point | 98-102 °C | |

| Boiling Point | Predicted: 283.8±50.0 °C | |

| Purity (Typical) | >98% | |

| Yield (Typical) | 80-95% | [8] |

Spectroscopic Data

The structure of this compound can be unequivocally confirmed by a combination of spectroscopic techniques. While a publicly available, comprehensive dataset for this specific compound is scarce, the expected spectral features can be reliably predicted based on the analysis of similar structures, such as 2-hydrazinopyridine.[7][9]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy group protons, and the protons of the hydrazine moiety. The aromatic protons will appear as a set of coupled multiplets in the downfield region (typically δ 6.0-8.0 ppm). The methoxy protons will be a sharp singlet at around δ 3.8-4.0 ppm. The NH and NH₂ protons of the hydrazine group will appear as broad singlets, and their chemical shifts can be variable depending on the solvent and concentration.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atoms of the pyridine ring will resonate in the aromatic region (typically δ 100-160 ppm), with the carbon attached to the methoxy group and the carbon attached to the hydrazine group showing characteristic shifts. The methoxy carbon will appear as a singlet at around δ 50-55 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching vibrations of the hydrazine group (typically in the range of 3200-3400 cm⁻¹). A strong C-O stretching band for the methoxy group will be observed around 1250 cm⁻¹. The aromatic C-H and C=C/C=N stretching vibrations of the pyridine ring will also be present.

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile building block for the synthesis of more complex molecules with therapeutic potential. Its primary role is as a precursor to pyrazolo[3,4-b]pyridines, a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1][10][11]

Synthesis of Pyrazolo[3,4-b]pyridines: A Gateway to Bioactive Molecules

The reaction of this compound with 1,3-dicarbonyl compounds or their equivalents is a classical and efficient method for the construction of the pyrazolo[3,4-b]pyridine scaffold.[12] This reaction, often referred to as a Knorr-type pyrazole synthesis, involves the condensation of the hydrazine with the dicarbonyl compound, followed by cyclization and dehydration.

Role in the Development of Kinase Inhibitors

A prime example of the importance of the pyrazolo[3,4-b]pyridine scaffold derived from hydrazinopyridines is in the development of kinase inhibitors. Protein kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[13][14][15]

While a direct synthesis of a marketed drug from this compound is not readily found in the public literature, the synthesis of the multi-targeted kinase inhibitor Crizotinib serves as an excellent illustration of the strategic use of a closely related 2-aminopyridine derivative, which can be conceptually linked to the reactivity of 2-hydrazinopyridines. Crizotinib is an inhibitor of ALK and c-Met kinases and is used for the treatment of certain types of non-small cell lung cancer.[16][17] The core of Crizotinib features a substituted aminopyridine ring, and its synthesis often involves the coupling of a pyridine-based fragment with a pyrazole moiety.[18][19] The general synthetic strategies for such compounds underscore the importance of having readily available and functionalized pyridine building blocks like this compound.

Conclusion

This compound has emerged as a cornerstone intermediate in the field of medicinal chemistry. Its straightforward and high-yielding synthesis, coupled with the versatile reactivity of the hydrazine group, provides a reliable and efficient entry point to a diverse array of complex heterocyclic structures. The demonstrated utility of the pyrazolo[3,4-b]pyridine scaffold, readily accessible from this precursor, in the development of potent kinase inhibitors highlights the strategic value of this compound. As the quest for novel and more effective therapeutics continues, the demand for such well-designed and synthetically tractable building blocks will undoubtedly grow, solidifying the position of this compound as a key player in the drug discovery landscape.

References

- Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies, 6(8), 571-581. (2022).

- Crizotinib: From Discovery to Front-line Tre

- Palladium Complexes Based on 2-Hydrazinopyridine Ligand: Synthesis, Spectroscopic Studies, DFT Calculations, and Cytotoxicity. Biointerface Research in Applied Chemistry, 11(3), 10467-10478. (2021).

- CN107365301B - Synthesis method of crizotinib and preparation method of intermediate thereof.

- WO2014124594A1 - Crizotinib preparation method.

- Crizotinib Synthetic Routes. MedKoo Biosciences.

- CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.

- CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.

- Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents. European Journal of Medicinal Chemistry, 44(11), 4447-4454. (2009).

- Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases. Current Medicinal Chemistry, 31(34), 5657-5659. (2024).

- CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.

- 2-Hydrazinopyridine synthesis. ChemicalBook.

- H-Bonding and Charging Mediated Aggregation and Emission for Fluorescence Turn-on Detection of Hydrazine Hydr

- 6-(Pyrazol-1-yl)pyrazolo[3,4-b]pyridines: Synthesis, Structure, and Wheat Growth Regulating Activity. Russian Journal of General Chemistry, 94(10), 2605-2615. (2024).

- CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.

- Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(2), M1343. (2022).

- Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 16(11), 1589. (2023).

- Basic 1H- and 13C-NMR Spectroscopy. Wiley. (2005).

- Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies, 6(8), 571-581. (2022).

- This compound | 74677-60-4. ChemicalBook.

- 2-Hydrazinopyridine(4930-98-7) 1H NMR spectrum. ChemicalBook.

- Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases. Current Medicinal Chemistry.

- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14895-14980. (2021).

- Synthesis of a selective inhibitor for DRAK2 kinase. openlabnotebooks.org. (2018).

Sources

- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]

- 3. chemmethod.com [chemmethod.com]

- 4. This compound | 74677-60-4 [chemicalbook.com]

- 5. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 6. Synthesis, X-ray and spectroscopic analysis of 2- hydrazino-6-methyl-4-(methoxymethyl)-5- nitropyridine-3-carbonitrile | Semantic Scholar [semanticscholar.org]

- 7. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]

- 8. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Hydrazinopyridine(4930-98-7) 1H NMR spectrum [chemicalbook.com]

- 10. Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques [mdpi.com]

- 12. CN102898449A - Method for synthesizing Crizotinib intermediate - Google Patents [patents.google.com]

- 13. Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases - De - Current Medicinal Chemistry [ter-arkhiv.ru]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis of a selective inhibitor for DRAK2 kinase – openlabnotebooks.org [openlabnotebooks.org]

- 16. medkoo.com [medkoo.com]

- 17. Crizotinib: From Discovery to Front-line Treatment_Chemicalbook [chemicalbook.com]

- 18. CN107365301B - Synthesis method of crizotinib and preparation method of intermediate thereof - Google Patents [patents.google.com]

- 19. WO2014124594A1 - Crizotinib preparation method - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Physical Characteristics of 2-Hydrazino-6-methoxypyridine

This guide provides a comprehensive overview of the physical and chemical characteristics of 2-Hydrazino-6-methoxypyridine, a heterocyclic organic compound of interest to researchers and professionals in drug development and chemical synthesis. Due to the limited availability of direct experimental data for this specific molecule, this document leverages high-quality data from structurally similar compounds to infer its properties, offering a robust framework for its handling, characterization, and application.

Introduction: A Versatile Heterocyclic Building Block

This compound (CAS No. 74677-60-4) belongs to the substituted pyridine family, incorporating both a hydrazino (-NHNH2) and a methoxy (-OCH3) group on the pyridine ring.[1] This unique combination of functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and other bioactive compounds. The hydrazine moiety serves as a potent nucleophile and a precursor for the formation of various heterocyclic systems, while the methoxy group can influence the electronic properties and metabolic stability of derivative compounds.

Molecular and Structural Attributes

The fundamental identity of this compound is defined by its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for mass spectrometry analysis.

| Property | Value | Source |

| Molecular Formula | C6H9N3O | [1] |

| Molecular Weight | 139.16 g/mol | [1] |

| CAS Number | 74677-60-4 | [1] |

The structural arrangement of this compound, with the electron-donating methoxy and hydrazino groups, dictates its reactivity and physical properties. The precise positioning of these groups on the pyridine ring is critical to its chemical behavior.

Predicted Physical Properties

| Property | Predicted Value/State | Rationale/Analogous Compound Data |

| Appearance | Colorless to pale yellow solid | Hydrazine derivatives are often crystalline solids at room temperature.[2] |

| Melting Point | Not available (likely a solid) | 2-Hydrazino-5-methylpyridine has a melting point of 67-68°C.[2] The presence of the methoxy group may alter this value. |

| Boiling Point | Not available | 2-methoxypyridine has a boiling point of 142°C.[3][4] The addition of the hydrazino group would significantly increase the boiling point due to hydrogen bonding. |

| Solubility | Moderately soluble in water and soluble in most organic solvents like ethanol and acetone.[5] | 2-methoxypyridine exhibits moderate water solubility and good solubility in organic solvents.[5] The hydrazino group is expected to enhance water solubility through hydrogen bonding. Hydrazones of 2,4-dinitrophenylhydrazine, which are structurally related, show solubility in various organic solvents depending on their overall structure.[6] |

Spectroscopic Characterization: A Predictive Analysis

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. While dedicated spectra for this compound are not published, we can predict the key features based on the known spectra of 2-hydrazinopyridine and 2-methoxypyridine.[7][8][9][10][11]

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the protons of the hydrazino group (-NH and -NH2), and the methyl protons of the methoxy group. The chemical shifts of the aromatic protons will be influenced by the electron-donating effects of both the methoxy and hydrazino substituents.

¹³C NMR: The carbon NMR spectrum will display six unique signals corresponding to the carbon atoms of the pyridine ring and the methoxy group. The carbon attached to the methoxy group (C6) and the carbon bearing the hydrazino group (C2) will be significantly influenced by these substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is anticipated to exhibit characteristic absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale/Analogous Compound Data |

| N-H Stretch (Hydrazine) | 3200-3400 | Typical for primary amines and hydrazines.[12] |

| C-H Stretch (Aromatic) | 3000-3100 | Characteristic of C-H bonds on an aromatic ring. |

| C-H Stretch (Aliphatic) | 2850-3000 | From the methyl group of the methoxy substituent. |

| C=N, C=C Stretch (Pyridine Ring) | 1500-1600 | Typical for aromatic and heteroaromatic rings.[12] |

| C-O Stretch (Methoxy) | 1000-1300 | Characteristic of the aryl ether linkage.[13] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M+) would be expected at an m/z value corresponding to its molecular weight (139.16).[14] Common fragmentation pathways may involve the loss of the methoxy group, the hydrazine moiety, or cleavage of the pyridine ring.

Synthesis and Characterization Workflow

The synthesis of this compound can be achieved through the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloro-6-methoxypyridine, with hydrazine hydrate.[15]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of hydrazinopyridine derivatives.

Materials:

-

2-Chloro-6-methoxypyridine

-

Hydrazine hydrate (80% solution in water)

-

Ethanol

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-6-methoxypyridine in ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-